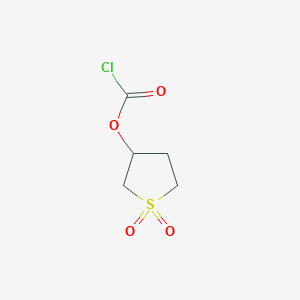
3-(苯氧甲基)苯甲酸
描述
3-(phenoxymethyl)benzoic Acid is a phenoxybenzoic acid in which the phenoxy group is meta to the carboxy group . It is a metabolite of pyrethroid insecticides .
Synthesis Analysis
The synthesis of 3-(phenoxymethyl)benzoic Acid involves several steps. The mixture is stirred, cooled to 5 – 10°C in an ice bath, treated dropwise with Et 3 N (2.87 g, 28.4 mmol) in anhydrous dioxane and benzoylchloride (1.99 g 14.2 mmol) in anhydrous dioxane, and stirred for 30 min at room temperature and 2 h at 60 – 65°C .Molecular Structure Analysis
The molecular formula of 3-(phenoxymethyl)benzoic Acid is C14H12O3 . Its average mass is 228.243 Da and its monoisotopic mass is 228.078644 Da .Physical And Chemical Properties Analysis
3-(phenoxymethyl)benzoic Acid has a density of 1.2±0.1 g/cm3, a boiling point of 409.2±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 64.3±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 186.7±3.0 cm3 .科学研究应用
合成和抗菌活性
3-(苯氧甲基)苯甲酸及其衍生物表现出显着的抗菌特性。Satpute、Gangan 和 Shastri (2018) 合成了 3-羟基苯甲酸的新型酯/杂化衍生物,并对其潜在的抗菌活性进行了测试。这项研究表明,此类衍生物在开发具有强大化学治疗特性的新候选药物方面很有用 (Satpute, Gangan, & Shastri, 2018).
抗菌活性
Drăcea 等人 (2010) 对新型 2-(4-乙基苯氧甲基)苯甲酸硫脲对各种细菌和真菌菌株的抗菌活性进行的研究表明,其具有特定的抗菌活性,最小抑菌浓度范围为 3.9 微克/毫升至 250 微克/毫升。这突出了该化合物在对抗微生物感染方面的潜力 (Drăcea et al., 2010).
与根际微生物的相互作用
Liu 等人 (2015) 在烟草根系分泌物中鉴定了苯甲酸和 3-苯基丙酸,并研究了它们对根际微生物的生物量和活性的影响。这项研究阐明了此类化合物在根际介导的生态相互作用 (Liu et al., 2015).
荧光探针开发
Setsukinai 等人 (2003) 展示了使用苯甲酸衍生物开发新型荧光探针,这是一项重要的应用。这些探针,如 2-[6-(4'-羟基)苯氧-3H-xanthen-3-on-9-yl]苯甲酸,可以可靠地检测活性氧,展示了该化合物在生物和化学应用中的效用 (Setsukinai et al., 2003).
在聚合物化学中的应用
Kishikawa、Hirai 和 Kohmoto (2008) 探讨了聚合性苯甲酸衍生物在形成液晶复合材料中的应用。这表明 3-(苯氧甲基)苯甲酸衍生物在开发新材料方面具有多功能性 (Kishikawa, Hirai, & Kohmoto, 2008).
安全和危害
3-(phenoxymethyl)benzoic Acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands and any exposed skin thoroughly after handling, and do not eat, drink or smoke when using this product .
作用机制
Target of Action
It is known that benzoic acid derivatives, such as 3-(phenoxymethyl)benzoic acid, often interact with various enzymes and receptors within the body .
Mode of Action
It is known that benzoic acid derivatives can interfere with the functioning of various enzymes and receptors, leading to changes in cellular processes .
Biochemical Pathways
It is known that benzoic acid derivatives can influence a variety of biochemical pathways, potentially affecting processes such as cell growth, metabolism, and signal transduction .
Pharmacokinetics
It is known that benzoic acid derivatives are often metabolized in the liver and excreted via the kidneys .
Result of Action
It is known that benzoic acid derivatives can have various effects on cells, potentially influencing processes such as cell growth, metabolism, and signal transduction .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzoic acid derivatives .
生化分析
Biochemical Properties
3-(Phenoxymethyl)benzoic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with peroxisome proliferator-activated receptor γ (PPARγ), where derivatives of 3-(Phenoxymethyl)benzoic Acid have been found to exhibit agonist activity . This interaction is crucial as PPARγ is involved in the regulation of glucose and lipid metabolism. Additionally, 3-(Phenoxymethyl)benzoic Acid derivatives can activate glucokinase and inhibit protein glycation . These interactions highlight the compound’s potential in managing metabolic disorders.
Cellular Effects
3-(Phenoxymethyl)benzoic Acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of 3-(Phenoxymethyl)benzoic Acid have shown the ability to activate AMP-activated kinase (AMPK), a key regulator of cellular energy homeostasis . This activation leads to enhanced glucose uptake and fatty acid oxidation, thereby influencing cellular metabolism. Furthermore, the compound’s impact on gene expression includes the modulation of genes involved in metabolic pathways, contributing to its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of 3-(Phenoxymethyl)benzoic Acid involves several binding interactions with biomolecules. The compound can bind to PPARγ, leading to its activation and subsequent regulation of target genes involved in glucose and lipid metabolism . Additionally, 3-(Phenoxymethyl)benzoic Acid derivatives can inhibit dipeptidyl peptidase-4 (DPP-4) activity, which plays a role in glucose metabolism . These interactions at the molecular level underscore the compound’s potential in therapeutic interventions for metabolic disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Phenoxymethyl)benzoic Acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its biochemical properties over extended periods . Long-term studies have indicated that 3-(Phenoxymethyl)benzoic Acid can sustain its effects on cellular metabolism and gene expression, making it a reliable candidate for prolonged experimental use.
Dosage Effects in Animal Models
The effects of 3-(Phenoxymethyl)benzoic Acid vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects on metabolic parameters without significant adverse effects . At higher doses, there may be threshold effects leading to toxicity or adverse reactions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3-(Phenoxymethyl)benzoic Acid is involved in several metabolic pathways. It interacts with enzymes such as glucokinase and AMPK, influencing metabolic flux and metabolite levels . The compound’s role in these pathways highlights its potential in modulating metabolic processes, making it a valuable tool in biochemical research and therapeutic applications.
Transport and Distribution
Within cells and tissues, 3-(Phenoxymethyl)benzoic Acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its biochemical effects. Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(Phenoxymethyl)benzoic Acid is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that 3-(Phenoxymethyl)benzoic Acid exerts its effects precisely where needed, enhancing its efficacy in biochemical reactions and therapeutic applications.
属性
IUPAC Name |
3-(phenoxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLYREZIPSJJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395634 | |
| Record name | 3-(phenoxymethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31719-75-2 | |
| Record name | 3-(phenoxymethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying 3-(phenoxymethyl)benzoic acid in the context of Mycobacterium tuberculosis?
A: The research article focuses on the interaction of 3-(phenoxymethyl)benzoic acid with Mycobacterium tuberculosis dihydrofolate reductase (DHFR). [] DHFR is an essential enzyme for bacterial survival, making it an attractive target for developing new tuberculosis drugs. By understanding how small molecules like 3-(phenoxymethyl)benzoic acid bind to DHFR, researchers can gain insights into designing more potent and effective inhibitors that could lead to new treatments for tuberculosis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



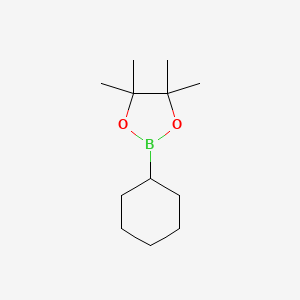



![2-[[[2-(4-methoxyphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364550.png)

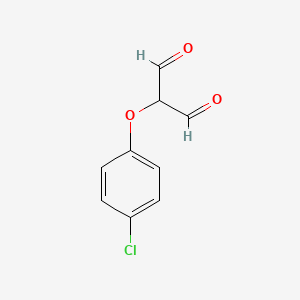
![4-chloro-3-nitrobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B1364566.png)

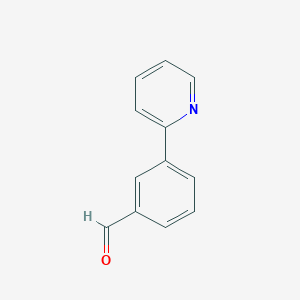
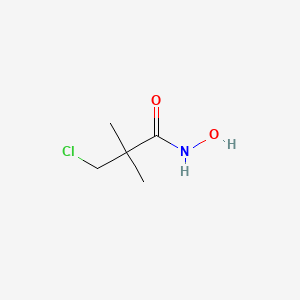
![Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1364586.png)
